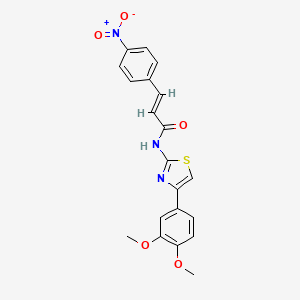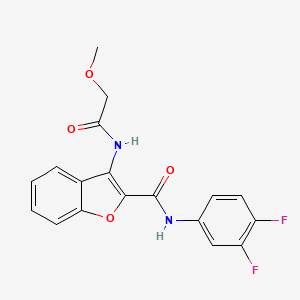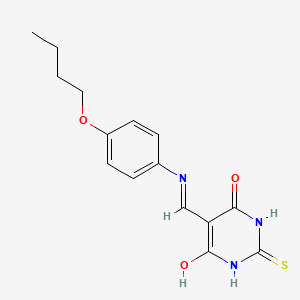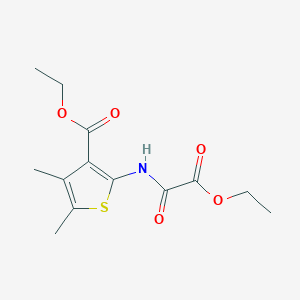![molecular formula C20H16N4O2S B2891420 3-(3-Methoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine CAS No. 1111260-41-3](/img/structure/B2891420.png)
3-(3-Methoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3-Methoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine” is a complex organic molecule. It contains several functional groups, including a methoxyphenyl group, a phenyl group, an oxadiazole ring, and a pyridazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heterocycles. The oxadiazole and pyridazine rings would contribute to the planarity of the molecule, while the methoxyphenyl and phenyl groups could potentially introduce some steric hindrance .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the methoxy group could be demethylated under acidic conditions to yield a phenol . The oxadiazole ring could potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents .科学的研究の応用
Synthesis of Heterocyclic Compounds
Research has explored the synthesis of a wide range of heterocyclic compounds, including quinoxaline, benzothiadiazine, benzoxadiazine, quinazolinone, imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine, isoxazole, pyrazolo[3,4-d]pyridazine, and pyrrolidino[3,4-d]isoxazolines derivatives. These compounds were synthesized using various precursor molecules in reactions that afford structurally diverse heterocycles, highlighting the versatility of related chemical frameworks in synthetic chemistry (Zohdi, Osman, & Abdelhamid, 1997).
Potential Biological Activities
A variety of synthesized compounds, structurally related to the specified chemical, have been evaluated for their potential biological activities. These activities include gastric antisecretory and cytoprotective properties, indicating potential applications in the development of antiulcer agents. Preliminary studies have investigated the pharmacodynamics and metabolism of these compounds, providing insights into their bioavailability and metabolic pathways (Kaminski, Hilbert, Pramanik, Solomon, Conn, Rizvi, Elliott, Guzik, Lovey, & Domalski, 1987).
Antimicrobial and Antioxidant Evaluation
The antimicrobial and antioxidant activities of compounds containing azole, diazole, oxadiazole, thiadiazole, and triazole fragments have been analyzed. Studies indicate moderate activity against certain microorganisms like Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli. These findings underscore the potential of such compounds in the development of new antimicrobial and antioxidant agents (Anusevičius, Slaninaitė, Jonuškienė, Sapijanskaitė, Vaickelionienė, & Mickevičius, 2015).
Central Nervous System Activity
Compounds with structural similarities have been synthesized and tested for their potential activity in the central nervous system. These studies explore the capacity of such compounds to interact with receptor sites, potentially leading to applications in the treatment of CNS disorders. The research sheds light on the structural requirements for activity and the promising nature of these compounds in neuropharmacology (Barlin, Davies, Davis, & Harrison, 1994).
将来の方向性
特性
IUPAC Name |
5-[[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-25-16-9-5-8-15(12-16)17-10-11-19(23-22-17)27-13-18-21-20(24-26-18)14-6-3-2-4-7-14/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVQDFRMIBZFRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-acetylphenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2891343.png)
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2891344.png)
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 4-methyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylate](/img/structure/B2891345.png)
![N-(3,5-dimethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2891346.png)
![[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid](/img/structure/B2891347.png)
![N-(1-cyanocyclohexyl)-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]acetamide](/img/structure/B2891351.png)



![5-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one](/img/structure/B2891358.png)